Dilauryl chlorophosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H50ClO3P |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
1-[chloro(dodecoxy)phosphoryl]oxydodecane |
InChI |
InChI=1S/C24H50ClO3P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
JVDAQRSNKWBATO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dilauryl Chlorophosphate
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to dilauryl chlorophosphate by introducing a chlorine atom to the phosphorus center of a suitable precursor. The most common precursor for this transformation is dilauryl phosphite (B83602).
Chlorination of Dilauryl Phosphite
The chlorination of dilauryl phosphite is a widely recognized method for preparing this compound. This transformation can be accomplished using a variety of chlorinating agents, with the Atherton-Todd reaction and its modifications being a cornerstone of this approach.
The Atherton-Todd reaction, first described in 1945, provides a powerful method for the conversion of dialkyl phosphites to dialkyl chlorophosphates. thieme-connect.deorganic-chemistry.org The reaction typically involves treating the dialkyl phosphite with a carbon tetrahalide, such as carbon tetrachloride, in the presence of a base. thieme-connect.deorganic-chemistry.org This in-situ generation of the chlorophosphate is often followed by reaction with a nucleophile, such as an amine or alcohol, to yield phosphoramidates or phosphate (B84403) esters, respectively. rsc.orgnih.gov However, the intermediate dialkyl chlorophosphate can be isolated if desired. organic-chemistry.orgbeilstein-journals.org
The generally accepted mechanism for the Atherton-Todd reaction involves the formation of a dialkyl chlorophosphate as a key intermediate. beilstein-journals.orgnih.gov Initially, two mechanisms were proposed, but subsequent studies favored the pathway involving the in-situ formation of the chlorophosphate. beilstein-journals.org
While specific literature detailing the precise reaction conditions and stoichiometry for the synthesis of this compound is limited, general principles from analogous reactions with other dialkyl phosphites can be applied. Typically, the reaction involves the use of equimolar amounts of the dialkyl phosphite and the halogenating agent, such as carbon tetrachloride. wikipedia.org A base, usually a tertiary amine, is used in catalytic or stoichiometric amounts. beilstein-journals.orgwikipedia.org The reaction is often carried out in an inert solvent like dichloromethane (B109758), chloroform (B151607), diethyl ether, or toluene (B28343). researchgate.net The temperature can range from 0–5 °C to higher temperatures, although lower temperatures are often preferred to control the reactivity of the generated chlorophosphate. google.com
Table 1: Generalized Reaction Conditions for Atherton-Todd Chlorination of Dialkyl Phosphites
| Parameter | Condition |
| Substrate | Dialkyl Phosphite (e.g., Dilauryl Phosphite) |
| Halogenating Agent | Carbon Tetrachloride (CCl₄) |
| Base | Tertiary Amine (e.g., Triethylamine) |
| Stoichiometry | Phosphite:CCl₄:Base (approx. 1:1:1) |
| Solvent | Inert solvent (e.g., Dichloromethane, Toluene) |
| Temperature | 0–25 °C |
Note: This table represents generalized conditions and may require optimization for the specific synthesis of this compound.
Tertiary amines play a crucial role as catalysts in the Atherton-Todd reaction, significantly enhancing its efficiency. beilstein-journals.org They act as a base to facilitate the deprotonation of the dialkyl phosphite, which is a key step in the reaction mechanism. wikipedia.org The resulting phosphite anion is a more potent nucleophile that can then react with the halogen source. beilstein-journals.org Triethylamine (B128534) is a commonly used tertiary amine for this purpose. beilstein-journals.org The amount of tertiary amine can vary, with some procedures using catalytic amounts (e.g., 10-15 mol%), while others employ stoichiometric quantities. beilstein-journals.org The choice and amount of the amine catalyst can influence the reaction rate and the formation of byproducts.
Table 2: Common Tertiary Amine Catalysts in Atherton-Todd Reactions
| Catalyst | Typical Amount |
| Triethylamine (Et₃N) | Catalytic to Stoichiometric |
| Diisopropylethylamine (DIPEA) | Catalytic to Stoichiometric |
| N-Methylmorpholine (NMM) | Catalytic to Stoichiometric |
Note: The optimal catalyst and its concentration would need to be determined experimentally for the synthesis of this compound.
To circumvent the use of carbon tetrachloride, which is now heavily restricted due to its environmental impact, modified Atherton-Todd protocols have been developed that utilize alternative halogen sources.
Trichloroacetonitrile (B146778) (CCl₃CN) has been reported as an effective halogen source for the formation of chlorophosphates in the presence of triethylamine. beilstein-journals.org It serves as a precursor for the in-situ generation of the chlorinating species. researchgate.net The use of trichloroacetonitrile in combination with potassium fluoride (B91410) (KF) can also lead to the one-pot synthesis of dialkyl fluorophosphates via the intermediate chlorophosphate. researchgate.net
Iodoform (B1672029) (CHI₃) is another alternative halogen source that has been successfully employed in Atherton-Todd type reactions. beilstein-journals.org For instance, passing anhydrous ammonia (B1221849) through a solution of diethyl phosphite and iodoform in toluene has been shown to produce the corresponding phosphoramidate (B1195095), indicating the formation of an intermediate iodophosphate. researchgate.net While this example uses ammonia as a base and nucleophile, the principle can be extended to the synthesis of chlorophosphates using a suitable chlorine source and base.
Table 3: Alternative Halogen Sources in Modified Atherton-Todd Reactions
| Halogen Source | Formula |
| Trichloroacetonitrile | CCl₃CN |
| Iodoform | CHI₃ |
Beyond the classic Atherton-Todd conditions, a variety of other halogenating agents have been employed for the selective conversion of dialkyl phosphites to dialkyl chlorophosphates. These reagents offer different reactivity profiles and may be advantageous in certain synthetic contexts.
N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation. nih.gov The reaction of dialkyl phosphites with NCS typically proceeds with high yield and selectivity, producing the desired dialkyl chlorophosphate and succinimide (B58015) as a byproduct, which can often be easily removed. nih.govresearchgate.net The reaction is often carried out in a suitable organic solvent like toluene or dichloromethane at temperatures ranging from 0 °C to room temperature. nih.gov
Sulfuryl chloride (SO₂Cl₂) is another reagent used for the chlorination of dialkyl phosphites. researchgate.net However, its reactivity needs to be carefully controlled to avoid side reactions.
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that can convert dialkyl phosphites to their corresponding chlorophosphates. researchgate.netscimplify.com The reaction conditions must be carefully managed due to the high reactivity of PCl₅. cdnsciencepub.com
Table 4: Other Halogenating Reagents for Dialkyl Phosphites
| Reagent | Formula |
| N-Chlorosuccinimide | C₄H₄ClNO₂ |
| Sulfuryl chloride | SO₂Cl₂ |
| Phosphorus pentachloride | PCl₅ |
The Atherton-Todd Reaction and its Applicability to this compound Synthesis
Reactions Involving Phosphoryl Chloride Precursors
A primary and direct method for the synthesis of this compound involves the reaction of phosphoryl chloride (POCl₃) with lauryl alcohol (1-dodecanol). This reaction proceeds via a nucleophilic substitution at the phosphorus center, where the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of phosphoryl chloride. The reaction stoichiometry is critical; two equivalents of lauryl alcohol are required for every one equivalent of phosphoryl chloride to produce the desired dialkyl chlorophosphate. The reaction typically releases hydrogen chloride (HCl) as a byproduct, which often necessitates the use of a base to drive the reaction to completion and neutralize the acid formed. pressbooks.pub
A general procedure for synthesizing long-chain dialkyl phosphates via the chlorophosphate intermediate involves the slow addition of a mixture of the primary alcohol and a tertiary amine, such as triethylamine, to a solution of phosphoryl chloride in an appropriate solvent like toluene. organic-chemistry.org The temperature is carefully controlled to prevent unwanted side reactions. The triethylamine acts as an HCl scavenger, precipitating out as triethylammonium (B8662869) chloride, which can be removed by filtration. organic-chemistry.orgthieme-connect.de While this method is often used to produce the corresponding dialkyl hydrogen phosphates after a subsequent hydrolysis step, the intermediate formed is the dialkyl chlorophosphate. organic-chemistry.org
For the synthesis of this compound, the reaction can be represented as follows:
POCl₃ + 2 CH₃(CH₂)₁₁OH + 2 (C₂H₅)₃N → (CH₃(CH₂)₁₁O)₂P(O)Cl + 2 (C₂H₅)₃N·HCl
A patent has described the preparation of a mixture containing dialkyl chlorophosphate by reacting five moles of an alcohol with two moles of phosphoryl chloride at temperatures below 25°C, and preferably below 10°C. rsc.org This suggests a pathway to generate the dialkyl chlorophosphate in situ for further reactions.
Interactive Table 1: Reaction Parameters for the Synthesis of Dialkyl Chlorophosphates from Phosphoryl Chloride
| Parameter | Value/Condition | Rationale |
| Reactants | Lauryl alcohol, Phosphoryl chloride | Primary alcohol and phosphorus source. |
| Stoichiometry | 2 eq. Lauryl alcohol : 1 eq. POCl₃ | To ensure the formation of the dialkyl substituted product. |
| Base | Triethylamine | Acts as an HCl scavenger to drive the reaction forward. organic-chemistry.orgthieme-connect.de |
| Solvent | Toluene | An inert solvent that facilitates the reaction. organic-chemistry.org |
| Temperature | 0°C to room temperature | To control the exothermic reaction and minimize side products. pressbooks.pub |
| Work-up | Filtration | To remove the triethylammonium chloride precipitate. organic-chemistry.org |
Indirect Synthetic Pathways
Indirect methods for the synthesis of this compound offer an alternative approach. These pathways typically involve the initial synthesis of a precursor molecule, such as dilauryl phosphite, which is then chemically converted to the target chlorophosphate.
Precursor Functionalization and Subsequent Chlorination
A well-established indirect route to dialkyl chlorophosphates is the chlorination of dialkyl phosphites (also known as dialkyl hydrogen phosphonates). For the synthesis of this compound, the precursor would be dilauryl phosphite, which can be prepared from the reaction of phosphorus trichloride (B1173362) with lauryl alcohol.
The subsequent chlorination of the dialkyl phosphite to the dialkyl chlorophosphate can be achieved using various chlorinating agents. The Atherton-Todd reaction is a classic example of this transformation, where the phosphite is treated with carbon tetrachloride in the presence of a base. rsc.orgbeilstein-journals.org The reaction mechanism is thought to involve the deprotonation of the phosphite by the base, followed by nucleophilic attack of the resulting phosphonate (B1237965) anion on a chlorine atom of the carbon tetrachloride. rsc.org
More modern and efficient chlorinating agents have also been employed for this conversion. For instance, trichloroisocyanuric acid (TCCA) has been shown to be an effective reagent for the rapid and high-yield conversion of dialkyl phosphites to their corresponding dialkyl chlorophosphates under mild conditions. lookchem.comresearchgate.net The reaction proceeds quickly, with the byproduct, cyanuric acid, precipitating out of the solution, which simplifies purification. lookchem.com
The general reaction for the chlorination of dilauryl phosphite is:
(CH₃(CH₂)₁₁O)₂P(O)H + Chlorinating Agent → (CH₃(CH₂)₁₁O)₂P(O)Cl
Interactive Table 2: Comparison of Chlorinating Agents for Dialkyl Phosphites
| Chlorinating Agent | Reaction Conditions | Advantages |
| Carbon Tetrachloride (Atherton-Todd) | Base (e.g., Triethylamine), Inert Solvent | Well-established method. beilstein-journals.org |
| Trichloroisocyanuric Acid (TCCA) | Room temperature, 10-15 min | Mild conditions, high yield, simple work-up. lookchem.com |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent | Effective for some phosphonamidate syntheses. researchgate.net |
| N-Chlorosuccinimide (NCS) | Inert solvent | Another common chlorinating agent for this transformation. |
Mechanistic Investigations of Dilauryl Chlorophosphate Formation and Reactivity
Detailed Mechanistic Pathways of the Atherton-Todd Reaction
Several mechanistic pathways have been proposed for the Atherton-Todd reaction, each involving distinct intermediates and transition states.
One of the initially proposed mechanisms involves the deprotonation of the dialkyl phosphite (B83602) by a base to form a dialkyl phosphite anion. bas.bg This anion then acts as a nucleophile, attacking the carbon tetrachloride to generate the dialkyl chlorophosphate and the trichloromethanide anion. bas.bg
Another proposed mechanism suggests the formation of a charge-transfer complex between the base and carbon tetrachloride. beilstein-journals.org This complex then reacts with the dialkyl phosphite.
More recent computational studies have provided further insights into the reaction mechanism. beilstein-journals.orgbas.bg Ab initio theoretical studies have explored alternative reaction pathways, including the potential role of pentacoordinated phosphorane intermediates. bas.bg These studies have also investigated the geometries of various proposed intermediates and transition states along the reaction coordinate. bas.bg
A newer mechanistic proposal suggests that the initial step is the formation of a salt between carbon tetrachloride and the base, resulting in [amine·Cl]⁺CCl₃⁻. rsc.orgresearchgate.net The trichloromethanide anion then deprotonates the dialkyl H-phosphonate to yield chloroform (B151607) and a dialkyl phosphonate (B1237965) anion. rsc.orgresearchgate.net This dialkyl phosphonate anion subsequently reacts with the chlorine cation to produce the dialkyl chlorophosphate. rsc.orgresearchgate.net
The table below summarizes the key proposed intermediates in the Atherton-Todd reaction for the formation of dialkyl chlorophosphates.
| Proposed Intermediate | Description | Supporting Evidence/Proposal |
| Dialkyl phosphite anion | Formed by deprotonation of the dialkyl phosphite by a base. Acts as a nucleophile. | Early kinetic investigations. bas.bg |
| Pentacoordinated phosphorane | A hypervalent phosphorus species formed during the reaction. | Computational (ab initio) studies. bas.bg |
| Charge-transfer complex | Formed between the base and carbon tetrachloride. | Proposed in mechanistic discussions. beilstein-journals.org |
| [amine·Cl]⁺CCl₃⁻ salt | Formed in the initial step between the base and carbon tetrachloride. | A more recent mechanistic proposal. rsc.orgresearchgate.net |
| Trichloromethanide anion (CCl₃⁻) | Generated from carbon tetrachloride and acts as a base to deprotonate the dialkyl phosphite. | Part of the newer mechanistic proposal. rsc.orgresearchgate.net |
The reaction rate has been observed to be influenced by the nature of the halogenating agent. For instance, the use of bromotrichloromethane (B165885) instead of carbon tetrachloride enhances the reaction rate, suggesting that the nucleophilic attack of the dialkyl phosphite salt on the halogen atom is a key step. beilstein-journals.org
Identifying the precise rate-determining step is complex and may depend on the specific reaction conditions, including the nature of the reactants, base, and solvent.
The choice of base and solvent significantly impacts the mechanism and outcome of the Atherton-Todd reaction. The base is essential for the reaction to proceed, as it facilitates the deprotonation of the dialkyl phosphite or activates the carbon tetrachloride. bas.bg Both hindered and nucleophilic bases can be employed, and their nature can influence the reaction pathway. beilstein-journals.org
The solvent can affect reaction rates and mechanisms through both general and specific effects. frontiersin.org General solvent effects relate to the physical properties of the solvent, while specific solvent effects involve direct interactions between the solvent and the reacting species. frontiersin.org The Atherton-Todd reaction is often carried out in aprotic media. bas.bg In such solvents, hydrogen bonding can play a role in stabilizing intermediates. bas.bg For example, the monoalkyl phosphonate, a potential intermediate, can be stabilized by hydrogen bonding with other phosphoryl group-containing molecules present in the reaction mixture. bas.bg
Mechanisms of Phospho Group Transfer Involving Chlorophosphates
Dialkyl chlorophosphates, such as dilauryl chlorophosphate, are reactive intermediates capable of transferring the phosphoryl group to various nucleophiles. The mechanism of this transfer can be broadly categorized into associative, dissociative, and concerted pathways. nih.govacs.orgresearchgate.net
The associative mechanism, also referred to as an addition-elimination mechanism, involves a two-step process. frontiersin.orgnih.govlibretexts.org The nucleophile first attacks the phosphorus center, forming a pentavalent phosphorane intermediate. frontiersin.orgnih.govacs.orglibretexts.org This intermediate then undergoes decomposition, expelling the leaving group (in this case, the chloride ion). nih.govlibretexts.org
The concerted mechanism, analogous to an S_N2 reaction at a carbon center, proceeds in a single step. frontiersin.orgnih.govacs.orglibretexts.org In this pathway, the bond formation between the nucleophile and the phosphorus atom occurs simultaneously with the cleavage of the bond between the phosphorus atom and the leaving group. frontiersin.orgnih.govacs.org
This mechanism proceeds through a single pentavalent transition state rather than an intermediate. nih.govlibretexts.org The geometry at the phosphorus atom changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and then back to tetrahedral in the product, often with an inversion of stereochemical configuration. libretexts.org Phosphoryl transfer reactions are often considered to be S_N2-like. libretexts.org
The table below compares the key features of the associative and concerted mechanisms for phospho group transfer.
| Mechanism | Number of Steps | Key Species | Bond Formation/Cleavage |
| Associative (A_N + D_N) | Two | Pentavalent Intermediate | Sequential |
| Concerted (A_N D_N) S_N2-like | One | Pentavalent Transition State | Simultaneous |
Dissociative (D_N + A_N) Mechanisms and Metaphosphate Intermediates
The reactivity of organophosphorus compounds, including this compound, can be understood through various mechanistic pathways. Among these, the dissociative mechanism, designated under IUPAC nomenclature as D_N + A_N (dissociation, nucleophilic + association, nucleophilic), represents a distinct, stepwise pathway for phosphoryl transfer reactions. nih.gov This mechanism is conceptually analogous to the S_N1 reaction in carbon chemistry and is characterized by an initial, rate-limiting unimolecular dissociation of the starting compound to form a highly reactive intermediate, which is subsequently attacked by a nucleophile in a rapid second step. libretexts.orgucsd.edu
In the context of phosphoryl transfer, the D_N + A_N mechanism proceeds via the formation of a transient metaphosphate intermediate. libretexts.org For a compound like this compound, a dissociative pathway would involve the initial cleavage of the phosphorus-chlorine bond. This elimination step results in the formation of a chloride anion and a highly electrophilic, trigonal planar dilauryl metaphosphate cation. ucsd.edu
Step 1: Dissociation (D_N) (C₁₂H₂₅O)₂P(O)Cl → [(C₁₂H₂₅O)₂PO₂]⁺ + Cl⁻
This metaphosphate intermediate is exceptionally reactive due to its electron-deficient nature. wikipedia.org Its existence is typically fleeting, and it is not isolated from the reaction medium. nih.gov While the formation of a free metaphosphate intermediate in solution is considered energetically demanding, certain environments, such as the active sites of some enzymes, are proposed to stabilize such species, making a dissociative pathway more viable. nih.gov
Step 2: Association (A_N) [(C₁₂H₂₅O)₂PO₂]⁺ + Nu⁻ → (C₁₂H₂₅O)₂P(O)Nu
The table below outlines the key characteristics of the species involved in a proposed D_N + A_N mechanism for the reaction of this compound.
| Species | Formula / Representation | Geometry at Phosphorus | Hybridization (approx.) | Key Characteristics |
| Reactant | (C₁₂H₂₅O)₂P(O)Cl | Tetrahedral | sp³ | Stable starting material. |
| Transition State | [(C₁₂H₂₅O)₂P(O)---Cl]ᵟ⁻ | Elongated P-Cl bond | sp²-like | High-energy state leading to bond cleavage. |
| Intermediate | [(C₁₂H₂₅O)₂PO₂]⁺ | Trigonal Planar | sp² | Highly reactive, electrophilic metaphosphate cation. ucsd.edu |
| Product | (C₁₂H₂₅O)₂P(O)Nu | Tetrahedral | sp³ | Stable final product formed after nucleophilic attack. |
Chemical Reactivity and Derivatization of Dilauryl Chlorophosphate
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus-chlorine bond in dilauryl chlorophosphate is the primary site of reaction, readily undergoing nucleophilic substitution. This allows for the introduction of various functional groups, leading to the formation of a wide array of organophosphorus derivatives. The general mechanism involves the attack of a nucleophile on the phosphorus atom, leading to the displacement of the chloride ion.
This compound can react with alcohols to form triesters of phosphoric acid. This reaction is a standard method for the synthesis of mixed phosphate (B84403) esters. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the this compound, with the subsequent elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl produced.
The general reaction is as follows: (C₁₂H₂₅O)₂P(O)Cl + ROH → (C₁₂H₂₅O)₂P(O)OR + HCl
This reaction is analogous to the well-documented phosphorylation of alcohols using other dialkyl chlorophosphates, such as diethyl chlorophosphate wikipedia.orgkuleuven.be. The specific conditions for the reaction with this compound would likely be similar, involving an inert solvent and a base to scavenge the acid byproduct.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Alcohol (ROH) | Trilauryl phosphate derivative | Hydrogen chloride (HCl) |
Table 1: General Reaction for the Formation of Phosphate Esters
In a reaction analogous to the formation of phosphate esters, this compound can react with primary or secondary amines to yield phosphoramidates. This nucleophilic substitution reaction involves the attack of the nitrogen atom of the amine on the phosphorus center, displacing the chloride ion. As with the synthesis of phosphate esters, a base is used to neutralize the hydrogen chloride formed during the reaction.
The general reaction is: (C₁₂H₂₅O)₂P(O)Cl + R₂NH → (C₁₂H₂₅O)₂P(O)NR₂ + HCl
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Amine (R₂NH) | Dilauryl phosphoramidate (B1195095) | Hydrogen chloride (HCl) |
Table 2: General Reaction for the Synthesis of Phosphoramidates
Information regarding the specific reaction of this compound with thiohydrazides to form organophosphorus heterocycles is not available in the provided search results. This section cannot be completed based on the information at hand.
Transformations as a Phosphorylating Agent
This compound can act as a phosphorylating agent, transferring the dilauryl phosphate moiety to other molecules. This is a key transformation that allows for the introduction of a phosphate group into organic substrates.
Dialkyl chlorophosphates, such as diethyl chlorophosphate, are known to react with the enolate form of carbonyl compounds to produce enol phosphates nih.gov. This reaction involves the deprotonation of the α-carbon of the carbonyl compound by a strong base to form an enolate, which then acts as a nucleophile, attacking the phosphorus atom of the chlorophosphate.
While direct evidence for this compound is not present in the search results, the mechanism is expected to be analogous:
Deprotonation of the carbonyl compound to form an enolate.
Nucleophilic attack of the enolate on this compound.
This transformation is valuable as enol phosphates are versatile intermediates in organic synthesis.
| Reactant 1 | Reactant 2 | Intermediate | Product |
| Carbonyl Compound | Strong Base | Enolate | Dilauryl enol phosphate |
| This compound |
Table 3: General Scheme for the Formation of Enol Phosphates
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes. This reaction typically utilizes a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone. β-Keto phosphonates are key precursors for generating the necessary phosphonate carbanions for the HWE reaction nih.govlibretexts.org.
While the direct synthesis of β-keto phosphonates from this compound is not explicitly detailed in the provided results, a plausible synthetic route can be inferred from the chemistry of related compounds. The synthesis of β-keto phosphonates often involves the reaction of a phosphite (B83602) with an α-halo ketone (Arbuzov reaction) or the acylation of a phosphonate carbanion stackexchange.com. A potential, though less common, route could involve the reaction of an enolate with this compound to form an enol phosphate, which is then rearranged to a β-keto phosphonate. However, the more standard approach involves the condensation of esters with phosphonates organic-chemistry.orgstackexchange.com.
The general structure of a β-keto phosphonate derived from a dilauryl phosphonate would be (C₁₂H₂₅O)₂P(O)CH₂C(O)R. This intermediate, upon deprotonation, would generate the ylide necessary for the Horner-Emmons reaction to produce an α,β-unsaturated ketone.
| Precursor | Reaction | Intermediate | Application |
| Dilauryl phosphonate derivative | Acylation | Dilauryl β-keto phosphonate | Horner-Emmons Reaction |
Table 4: Role of Dilauryl Phosphonate Derivatives in Horner-Emmons Reaction
Radical Reactions Initiated by or Involving Chlorophosphates
The involvement of organophosphorus compounds in radical reactions represents a significant area of research, offering versatile methods for the formation of carbon-phosphorus bonds and other transformations. While specific studies on this compound in radical reactions are not extensively documented, the general reactivity of analogous organophosphorus compounds, including chlorophosphates and phosphites, provides a strong basis for understanding its potential behavior. These reactions typically proceed through the formation of phosphorus-centered radicals, which can be generated via various mechanisms such as photoredox catalysis, transition metal catalysis, and the use of radical initiators. oaepublish.comchinesechemsoc.orgprinceton.edu
The generation of phosphorus-centered radicals is a key step in these transformations. researchgate.net For instance, single-electron transfer (SET) processes are commonly employed to generate these reactive intermediates from P(O)-H compounds, which are structurally related to the hydrolysis products of chlorophosphates. oaepublish.com Although this compound does not possess a P-H bond, its derivatives or related structures could potentially undergo such reactions.
One of the primary applications of these phosphorus-centered radicals is in the phosphonylation of various organic substrates. uiowa.eduorganic-chemistry.org Radical phosphorylation has emerged as a powerful strategy for constructing organophosphorus compounds. oaepublish.com For example, the addition of phosphorus-centered radicals to unsaturated compounds like alkenes and alkynes is a well-established method for C-P bond formation. oaepublish.com
Recent advancements have highlighted the use of visible-light photoredox catalysis to initiate these radical reactions under mild conditions. chinesechemsoc.orgprinceton.edu This approach avoids the high temperatures often required in traditional methods like the Arbuzov reaction. chinesechemsoc.org In a typical photoredox cycle, a photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of a phosphorus-centered radical from a suitable precursor. This radical can then engage in various synthetic transformations.
While direct radical initiation from the P-Cl bond of a chlorophosphate is less common than from P-H compounds, it is conceivable under specific photolytic or radiolytic conditions. The P-Cl bond could potentially undergo homolytic cleavage to generate a phosphoryl radical and a chlorine radical. However, the reactivity of the resulting phosphoryl radical would be a critical factor in determining the subsequent reaction pathways.
The following table summarizes representative radical reactions involving organophosphorus compounds, illustrating the types of transformations that could potentially be extended to derivatives of this compound.
| Reaction Type | Substrate(s) | Phosphorus Reagent | Catalyst/Initiator | Product Type | Reference |
| Oxyphosphorylation | Alkenyl Carboxylic Acids | Dialkyl H-phosphonates | Cu-based catalyst | β-ketophosphonates | oaepublish.com |
| Radical Phosphonylation | Alkyl Bromides/Iodides | 9-fluorenyl o-phenylene phosphite | Photoredox catalyst | Phosphonates | chinesechemsoc.org |
| Deoxyphosphonylation | Alcohols | O=P(R2)H motifs | Photoredox catalyst | Alkyl-P(V) species | princeton.edu |
| C-H Phosphonylation | Electron-Rich Arenes | Trialkyl Phosphites | Visible-light photoredox catalyst | Aryl Phosphonates | princeton.edu |
These examples underscore the synthetic utility of phosphorus-centered radicals in modern organic chemistry. The principles governing these reactions provide a framework for predicting the potential involvement of chlorophosphates like this compound in radical-mediated transformations, likely through conversion to more reactive intermediates or under specialized initiation conditions.
Applications of Dilauryl Chlorophosphate in Advanced Organic Synthesis
Synthesis of Biologically Relevant Organophosphorus Compounds
The synthesis of organophosphorus compounds is a critical area of research due to their prevalence in biochemistry and pharmacology. However, the role of dilauryl chlorophosphate in these syntheses appears to be undocumented in peer-reviewed literature.
Phosphoramidate (B1195095) Linkages in Natural Product Synthesis
Phosphoramidate linkages are present in a variety of biologically active natural products. nih.govgeorganics.sk The synthesis of these P-N bonds can be achieved through several methods, including the reaction of amines with phosphoryl chlorides. nih.govresearchgate.net While this suggests a theoretical possibility for using this compound, no specific examples of its application in the synthesis of natural products containing phosphoramidate linkages have been found in the available research. General methods often employ other reagents or smaller dialkyl chlorophosphates. nih.gov
Synthesis of Phosphatidylinositol Phosphate (B84403) Analogues (PIPs)
Phosphatidylinositol phosphates (PIPs) are crucial signaling lipids in cellular pathways. Their synthesis is a complex, multi-step process that often involves the use of specialized phosphoramidite (B1245037) reagents to achieve the required regioselectivity and stereoselectivity. nih.gov Research into the synthesis of PIP analogues does not mention this compound as a reagent for the phosphorylation of the inositol (B14025) ring. nih.govarizona.edu
Pathways to Organophosphorus Nerve Agent Mimics
Organophosphorus nerve agents are highly toxic compounds, and for research and detection development, less toxic mimics are often used. nih.govnih.govtennessee.edu A commonly cited nerve agent simulant is diethyl chlorophosphate (DCP), a small and volatile organophosphate. georganics.sknih.govresearchgate.netrsc.org The chemical properties of this compound, with its long lauryl (C12) chains, differ significantly from these mimics. There is no evidence in the scientific literature to suggest that this compound is used either as a nerve agent mimic or as a precursor in their synthesis.
Role in Complex Molecule Construction
The utility of specific reagents in the construction of complex molecular architectures is a key focus of synthetic organic chemistry. The application of this compound in the functionalization of naphthoquinones and the synthesis of N-chlorohydantoins is not supported by available data.
Functionalization of Naphthoquinone Derivatives
Naphthoquinone derivatives are a class of compounds with diverse biological activities, and various methods exist for their functionalization. nih.govmdpi.com These methods typically involve nucleophilic substitution or addition reactions to the quinone ring system. A thorough review of synthetic strategies for modifying naphthoquinones did not yield any examples where this compound was used as a phosphorylating or functionalizing agent. nih.govmdpi.com
Synthesis of N-Chlorohydantoins
N-chlorohydantoins are valuable reagents in organic synthesis, often used as sources of electrophilic chlorine and as oxidants. nih.gov Interestingly, the chemical literature describes a reaction where N-chlorohydantoins, specifically 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), are used as the chlorine source for the synthesis of dialkyl chlorophosphates from dialkyl phosphites. nih.gov This indicates that N-chlorohydantoins are used to prepare compounds like this compound, not the other way around. No synthetic routes using a dialkyl chlorophosphate to form an N-chlorohydantoin have been found.
Synthesis of Organophosphorus Derivatives Containing Heterocyclic Moieties
There is no information available in the search results regarding the use of this compound for the synthesis of organophosphorus derivatives containing heterocyclic moieties.
Catalytic and Stoichiometric Applications
There is no information available in the search results regarding the catalytic or stoichiometric applications of this compound.
Material Science Applications and Functional Materials Derived from Dilauryl Chlorophosphate
Incorporation into Polymeric Systems
The chemical structure of dilauryl chlorophosphate makes it a suitable precursor for modifying and enhancing polymeric systems. The reactive P-Cl group can undergo nucleophilic substitution reactions with functional groups present on polymer chains or monomers, allowing for the covalent bonding of the dilauryl phosphate (B84403) moiety. This approach is utilized to synthesize specialized polymers and additives, such as antioxidants for stabilization and functionalized resins for specific separation processes.
Synthesis of Organophosphate Antioxidants for Polymer Stabilization
Polymers are susceptible to degradation during processing and throughout their service life due to factors like heat, shear, and oxygen exposure. This degradation often proceeds via an auto-oxidation mechanism involving free radicals. Organophosphorus compounds, particularly phosphites, are widely used as secondary antioxidants to mitigate this process. nih.govresearchgate.net These stabilizers function as hydroperoxide decomposers, converting hydroperoxides into non-radical, stable products, thereby interrupting the degradation cycle. nih.gov
This compound can serve as a key building block in the synthesis of such organophosphate antioxidants. Through a substitution reaction where the chlorine atom is replaced by a suitable functional group, a variety of phosphate and phosphite (B83602) esters can be created. For instance, reaction with specific phenols can yield multifunctional antioxidants that combine the chain-breaking ability of hindered phenols with the hydroperoxide decomposing function of the phosphorus moiety. researchgate.net The long lauryl chains contribute to the molecule's compatibility and solubility within the polymer matrix, such as polyethylene (B3416737) or polypropylene, which is crucial for its effectiveness. d-nb.info
The general mechanism by which these phosphorus-based secondary antioxidants work involves the reduction of hydroperoxides (ROOH) to alcohols (ROH), with the phosphorus center being oxidized in the process, typically from a phosphite to a phosphate. pqri.org This prevents the homolytic cleavage of hydroperoxides into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals. researchgate.net
Table 1: Function of Organophosphorus Antioxidants in Polymer Stabilization
| Antioxidant Type | Primary Function | Mechanism of Action | Role of Dilauryl Moiety |
|---|---|---|---|
| Primary (e.g., Hindered Phenols) | Radical Scavenging | Donates a hydrogen atom to neutralize free radicals (R•, ROO•). | N/A |
| Secondary (e.g., Organophosphites) | Hydroperoxide Decomposition | Reduces hydroperoxides (ROOH) to non-radical, stable alcohols. nih.gov | Enhances compatibility and solubility within the non-polar polymer matrix. |
Modification of Resins for Metal Extraction
The selective extraction of metal ions from aqueous solutions is critical in hydrometallurgy, waste treatment, and analytical chemistry. This is often achieved using chelating ion-exchange resins, which are solid polymer supports functionalized with ligands that can bind to specific metal ions. Organophosphorus compounds are known to be effective extractants for a variety of metals. scispace.com
This compound can be used as a reagent to functionalize polymeric resins, thereby creating a solid-phase metal extractant. A common strategy involves starting with a polymer backbone that contains reactive sites, such as hydroxyl or amine groups (e.g., polyvinyl alcohol or polyethyleneimine). The hydroxyl or amine groups can act as nucleophiles, attacking the electrophilic phosphorus atom in this compound and displacing the chloride ion. This results in the covalent grafting of dilauryl phosphate groups onto the polymer resin.
Development of Lubricant Additives
Lubricant formulations are complex mixtures of base oils and various additives designed to enhance performance, such as improving lubricity, reducing wear, and preventing corrosion. Phosphorus-containing compounds are a cornerstone of lubricant additive technology, particularly for their anti-wear and extreme pressure (EP) properties. researchgate.net
Phosphorus-containing Anti-wear and Anti-burr Agents
Under boundary lubrication conditions, where the lubricant film is not thick enough to prevent asperity contact between moving surfaces, anti-wear (AW) additives are essential. precisionlubrication.com These additives react chemically with the metal surfaces to form a protective, sacrificial film that is easier to shear than the base metal, thus preventing catastrophic wear and seizure. precisionlubrication.com
Organophosphorus esters are well-established as effective anti-wear additives. precisionlubrication.com this compound serves as a precursor to various phosphate esters used in these applications. While not typically used directly, it can be converted into compounds like dilauryl hydrogen phosphite or trilauryl phosphite, which have demonstrated significant anti-wear properties. google.com For example, dilauryl hydrogen phosphite is a known anti-wear agent that can be blended into lubricating oil compositions. google.com
The mechanism of action involves the thermal decomposition of the organophosphorus compound at the high temperatures generated at contact points. The decomposition products then react with the iron or steel surface to form a durable, glassy film, often composed of iron phosphates, polyphosphates, and iron oxides. This tribochemical film has a low shear strength, which reduces friction and protects the underlying metal from direct contact and wear. researchgate.net
Table 2: Performance of Dilauryl Hydrogen Phosphite as an Anti-Wear Additive
| Additive Composition | Test Method | Result | Reference |
|---|---|---|---|
| Dilauryl hydrogen phosphite and trilauryl phosphite blend (1.0:4.2 ratio) | Modified ASTM D2882 Wear Test | 0.6 mg weight loss (Passing result) | google.com |
| Dilauryl hydrogen phosphite and trilauryl phosphite blend (1.0:4.2 ratio) | Modified ASTM D2882 Wear Test | 5.8 mg weight loss (Passing result) | google.com |
| Solely dilauryl hydrogen phosphite | General Observation | Known anti-wear agent, but can increase copper corrosion. | google.com |
Novel Functional Materials Based on Chlorophosphate Chemistry
The reactivity of the P-Cl bond in chlorophosphates like this compound opens avenues for creating novel functional materials by grafting the organophosphate moiety onto various substrates. This approach allows for the modification of a material's surface chemistry, imparting new properties such as hydrophobicity, flame retardancy, or improved interfacial compatibility in composites.
Design of Organophosphorus-Modified Graphene-Based Materials
Graphene, a two-dimensional sheet of carbon atoms, possesses exceptional mechanical and thermal properties. However, its tendency to agglomerate and its poor dispersibility in many solvents, particularly non-polar organic media like base oils, can limit its practical applications. mdpi.com To overcome this, the surface of graphene or its precursor, graphene oxide (GO), can be chemically functionalized. mdpi.com
Graphene oxide is rich in oxygen-containing functional groups, such as hydroxyl (-OH), epoxy, and carboxyl (-COOH) groups, which serve as reactive sites for chemical modification. mdpi.comnih.gov this compound can be used to functionalize GO through a reaction between its P-Cl group and the surface hydroxyl groups of GO. This esterification reaction results in the covalent attachment of dilauryl phosphate groups to the graphene oxide sheets.
This modification can yield several benefits:
Improved Dispersion: The long, lipophilic lauryl chains enhance the compatibility of the modified graphene with organic solvents and polymer matrices, leading to more stable and uniform dispersions. nih.gov
Enhanced Lubricity: When used as a lubricant additive, the organophosphate-functionalized graphene can act synergistically. The graphene sheets can provide a low-friction sliding surface, while the phosphate groups can form a protective tribochemical film, similar to conventional anti-wear additives.
Tailored Functionality: The attached phosphate groups can introduce other properties, such as flame retardancy or specific chemical reactivity, to the graphene-based material.
Table 3: Conceptual Comparison of Graphene Oxide and Organophosphorus-Modified Graphene Oxide
| Property | Graphene Oxide (GO) | Dilauryl Phosphate-Modified GO |
|---|---|---|
| Surface Chemistry | Hydrophilic, with hydroxyl, epoxy, and carboxyl groups. nih.gov | Hydrophobic/Lipophilic, with long alkyl chains and phosphate esters. |
| Dispersibility in Organic Solvents | Poor | Improved due to the lipophilic lauryl chains. nih.gov |
| Potential Functionality | Precursor for further reactions. | Anti-wear, friction reduction, flame retardancy. |
| Interfacial Compatibility in Composites | Limited with non-polar matrices. | Enhanced with non-polar polymers and oils. |
Theoretical and Computational Studies on Dilauryl Chlorophosphate
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These ab initio and density functional theory (DFT) calculations provide insights into how electrons are distributed within the molecule and which spatial arrangements are energetically most favorable.
The electronic structure of Dilauryl chlorophosphate is dominated by the central pentavalent phosphorus atom, which forms a tetrahedral geometry. The phosphorus center is bonded to a chlorine atom, two bridging oxygen atoms connected to the lauryl chains, and a terminal oxygen atom via a double bond (phosphoryl group).
Key features of the electronic structure include:
The Phosphoryl Group (P=O): This bond is highly polar and very strong, with a significant dipole moment. The double bond character arises from both a sigma (σ) bond and a pi (π) bond, the latter involving p-orbitals of oxygen and d-orbitals of phosphorus. This polarity makes the phosphoryl oxygen a strong hydrogen bond acceptor.
The P-Cl Bond: This is a relatively weak, polar covalent bond. The high electronegativity of the chlorine atom makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for the compound's reactivity.
Computational analyses on analogous organophosphorus compounds reveal the distribution of electron density and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For chlorophosphates, the LUMO is typically centered on the σ* anti-bonding orbital of the P-Cl bond, indicating that this is the most likely site for a nucleophile to attack.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| P=O Bond Length | ~1.45 Å | Indicates strong double bond character. |
| P-Cl Bond Length | ~2.05 Å | A longer, weaker bond susceptible to cleavage. |
| P-O Bond Length | ~1.57 Å | Typical for a phosphorus-ester linkage. |
| O=P-Cl Bond Angle | ~115° | Reflects the tetrahedral geometry around the phosphorus atom. |
| O-P-O Bond Angle | ~100° | |
| Mulliken Charge on P | Highly Positive | Confirms the electrophilic nature of the phosphorus center. |
The presence of two long, flexible lauryl (C12) chains introduces significant conformational complexity to this compound. Each C-C and C-O bond in the alkyl chains can rotate, leading to a vast number of possible conformers. Computational methods are used to identify the low-energy (i.e., most stable) conformations.
The key factors governing the conformation are:
Torsional Strain: Rotation around single bonds has energetic penalties, with staggered conformations being more stable than eclipsed ones.
Van der Waals Interactions: The long alkyl chains can interact with each other. In non-polar environments, attractive van der Waals forces can cause the chains to align and pack together, similar to what is seen in self-assembled monolayers. This leads to more ordered, all-trans (zigzag) conformations within the chains to maximize these favorable interactions. In contrast, steric repulsion can occur if the chains are forced too close together.
Dipole-Dipole Interactions: The polar chlorophosphate headgroup will orient itself to minimize repulsive interactions.
Computational studies on long-chain alkyl phosphates show that the alkyl chains tend to adopt extended, all-trans conformations as the packing density increases. For an isolated molecule of this compound, the chains would likely be more disordered (gauche-rich), but intermolecular interactions in a condensed phase would favor a more ordered, parallel alignment. The relative orientation of the two lauryl chains with respect to the P=O group (e.g., syn or anti) also defines distinct conformational families.
Reaction Pathway Modeling and Energy Landscapes
Computational chemistry is essential for mapping the step-by-step mechanisms of chemical reactions. By calculating the energy of reactants, products, intermediates, and transition states, a complete energy landscape can be constructed, revealing the most likely reaction pathway and its kinetic feasibility.
This compound is a key intermediate in the Atherton-Todd reaction, which is used to form phosphoramidates or other phosphate (B84403) esters from a dialkyl phosphite (B83602) (in this case, dilauryl phosphite). Computational studies, often using smaller models like dimethyl phosphite, have been crucial in clarifying the reaction mechanism.
The reaction involves the activation of a dialkyl phosphite with a base (like a trialkylamine) in the presence of a halogenating agent (carbon tetrachloride). Theoretical modeling has helped to evaluate several proposed mechanistic steps:
Deprotonation: The base removes the acidic proton from the phosphite, forming a phosphonate (B1237965) anion.
Nucleophilic Attack: The phosphonate anion acts as a nucleophile, attacking a chlorine atom of the carbon tetrachloride.
Formation of Chlorophosphate: This attack displaces a trichloromethanide anion ([CCl3]⁻), resulting in the formation of the dialkyl chlorophosphate and chloroform (B151607).
Quantum chemical calculations, using methods such as Hartree-Fock (HF) corrected with Møller-Plesset (MP2) perturbation theory, have been used to calculate the activation energies for these steps. These studies help confirm which pathway is energetically most favorable and explain the observed reactivity order of different halogenated methanes.
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) | Computational Method Example |
|---|---|---|---|
| Phosphite Deprotonation | Base removes P-H proton from dialkyl phosphite. | Low to moderate |
Computational Design of Chlorophosphate-Derived Materials
Predictive Modeling for Material Properties
Theoretical and computational studies offer powerful tools for predicting the material properties of chemical compounds, and these approaches are applicable to organophosphorus molecules like this compound. While specific computational studies on this compound are not widely available in public literature, the methodologies developed for other organophosphorus compounds provide a clear framework for how such predictions would be approached.
Predictive modeling for material properties of organophosphates often relies on quantum chemical calculations. For instance, methods like the G3X, G3X(MP2), and B3LYP levels of theory have been successfully used to calculate the enthalpies of formation for various organophosphorus(III) compounds. nih.govresearchgate.net These calculations are performed using techniques such as the atomization energy procedure and the method of isodesmic reactions. nih.govresearchgate.net Such approaches have shown good agreement with experimental values where available, with an estimated accuracy for theoretical enthalpies of formation ranging from 5 to 10 kJ/mol. nih.govresearchgate.net For larger molecules like this compound, where high-level quantum chemical calculations can be computationally expensive, group additivity values (GAVs) can be derived from the calculated enthalpies of smaller, related molecules to estimate the properties of the larger compound. nih.govresearchgate.net
Another important material property that can be predicted is lipophilicity, which is crucial for understanding a molecule's behavior in various environments. Density Functional Theory (DFT) has been employed to predict the lipophilicity of organophosphate pesticides. mdpi.com Various models, such as PBE0, PBE, and B3LYP with different basis sets, have demonstrated good results in predicting the octanol-water partition coefficient, a measure of lipophilicity. mdpi.com These models can reliably forecast the ability of organophosphate molecules to interact with lipid membranes. mdpi.com
Physiologically based kinetic (PBK) models represent another facet of predictive modeling, allowing for the simulation of the absorption, distribution, metabolism, and excretion (ADME) of organophosphates. nih.govacs.org Generic PBK models have been developed for organophosphate pesticides that can predict internal exposure in rats and humans using quantitative structure-property relationships and in vitro data. nih.govacs.org These models have shown success in predicting blood and plasma concentrations of many organophosphates and their metabolites to within a 5-fold difference of in vivo data. nih.govacs.org
The table below illustrates the types of material properties of this compound that could be predicted using these computational models.
| Property | Predictive Model/Theory | Potential Application for this compound |
| Enthalpy of Formation | G3X, B3LYP, Group Additivity | Estimation of thermodynamic stability and reaction energetics. |
| Lipophilicity (LogP) | Density Functional Theory | Prediction of solubility in nonpolar solvents and interaction with hydrophobic materials. |
| Solvation Free Energy | DFT with Solvation Models | Understanding its behavior and stability in different solvent environments. |
| Molecular Conformation | Molecular Mechanics/DFT | Determining the three-dimensional structure and flexibility of the lauryl chains, which influences physical properties like viscosity and melting point. |
| ADME Properties | Generic PBK Models | Simulating its kinetic behavior in biological systems, should it be relevant for any application. |
Machine Learning Approaches in Materials Discovery
Machine learning (ML) is an emerging and powerful tool in the discovery of new materials, including novel organophosphorus compounds. By training algorithms on existing chemical data, ML models can predict the properties of unknown molecules, suggest promising candidates for synthesis, and even predict the outcomes of chemical reactions, thereby accelerating the pace of research and development.
One significant application of machine learning in this field is de novo molecular design. Researchers have proposed frameworks using Recurrent Neural Networks (RNNs) with an attention mechanism to explore the chemical space of organophosphorus molecules. arxiv.orgarxiv.orgresearchgate.net These models can be trained on large datasets of known molecules, such as the ZINC dataset, to learn the rules of chemical bonding and structure. arxiv.orgarxiv.orgresearchgate.net By using a fragment-based approach, the model can "grow" new molecules with desired properties. arxiv.orgarxiv.org For instance, a model could be designed to generate novel organophosphorus molecules that are predicted to have specific characteristics, such as high thermal stability or a particular solubility profile, while potentially having lower toxicity. arxiv.orgarxiv.org
Machine learning can also be used to predict the success of a chemical synthesis. By analyzing data from both successful and failed experiments—so-called "dark reactions"—from laboratory notebooks, a machine learning model can be trained to identify the key factors that lead to the formation of a crystalline product. friedler.net This approach has been successfully demonstrated in the synthesis of organically templated inorganic materials, achieving a high success rate in predicting reaction outcomes. friedler.net Such a model could be invaluable in optimizing the synthesis of complex molecules like this compound.
The table below outlines how different machine learning approaches could be applied to the study and discovery of materials related to this compound.
| Machine Learning Approach | Application in Materials Discovery | Relevance to this compound |
| Recurrent Neural Networks (RNN) | De novo design of novel organophosphorus molecules with specific, desirable properties. arxiv.orgarxiv.orgresearchgate.net | Generation of analogs of this compound with potentially enhanced performance characteristics, such as improved flame retardancy or different surfactant properties. |
| Support Vector Machines (SVM) | Prediction of reaction outcomes (success or failure) based on historical experimental data. friedler.net | Optimization of the synthesis conditions for this compound to improve yield and purity by predicting the most promising reaction parameters. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with specific properties or activities. researchgate.net | Building a model to predict the material properties (e.g., viscosity, thermal stability) of this compound and related long-chain organophosphates based on their molecular descriptors. |
| Autonomous Discovery Platforms | High-throughput screening and suggestion of novel materials for targeted applications (e.g., gas separation, catalysis). toronto.edu | Identification of new applications for this compound or similar structures by predicting their performance in various material science contexts. |
Analytical Methodologies for Dilauryl Chlorophosphate
Chromatographic Techniques
Chromatography is fundamental to separating Dilauryl chlorophosphate from reaction mixtures, impurities, or complex matrices. The choice of technique depends on the analytical goal, whether it is qualitative screening or precise quantification.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable organophosphorus compounds. For compounds like this compound, GC is often coupled with detectors that offer high sensitivity and selectivity for phosphorus atoms, thereby minimizing interference from the sample matrix.
The Nitrogen-Phosphorus Detector (NPD), a type of thermionic detector (TID), is particularly well-suited for this purpose. The NPD exhibits a strong response to compounds containing phosphorus or nitrogen, making it an ideal choice for the trace analysis of organophosphate pesticides and related compounds. researchgate.net The detector's selectivity allows for simpler sample preparation and results in cleaner chromatograms with less background noise compared to more universal detectors. The analysis of various organophosphate esters by GC has been demonstrated, providing a framework for developing methods for this compound. researchgate.net
Table 1: Illustrative GC-NPD Parameters for Organophosphate Analysis
| Parameter | Typical Setting | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of analytes. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Offers selective and sensitive detection of phosphorus-containing compounds. researchgate.net |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
This table presents typical starting parameters for the analysis of organophosphorus compounds, which would be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organophosphorus compounds, including those that are non-volatile or thermally labile. researchgate.net The separation is based on the compound's partitioning between a stationary phase (packed in a column) and a liquid mobile phase. austinpublishinggroup.com
For compounds like this compound, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with gradient elution being used to effectively separate compounds with different polarities. nih.govjocpr.com
Detection can be achieved using various modalities. Ultraviolet (UV) detection is feasible if the molecule contains a chromophore. However, for compounds lacking a strong UV-absorbing group, or for achieving higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. scholarena.com
Table 2: General HPLC Conditions for Organophosphate Compound Analysis
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilyl silica gel) reversed-phase column. nih.gov |
| Mobile Phase | Gradient of acetonitrile and water or methanol and an aqueous buffer. austinpublishinggroup.comjocpr.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min. jocpr.com |
| Detection | UV Spectroscopy or Mass Spectrometry (MS). nih.gov |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility. nih.govjocpr.com |
These conditions provide a general framework and would require specific optimization for this compound.
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of a sample. nih.govchemistryhall.com It is widely used to monitor the progress of chemical reactions, assess the purity of a compound, and as a preliminary step for developing more complex chromatographic methods. scientificlabs.co.uk
In the context of this compound, TLC would typically be performed on plates coated with silica gel as the stationary phase. scribd.com A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. chemistryhall.com
After development, the separated spots are visualized. While some compounds are colored, many, like this compound, are not. Visualization can be achieved by exposing the plate to UV light if the compound is fluorescent or quenches fluorescence. researchgate.net Alternatively, the plate can be sprayed with a chemical reagent that reacts with the organophosphorus moiety to produce a colored spot.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural characterization. For phosphorus-containing molecules, ³¹P NMR is particularly informative. trilinkbiotech.com This technique directly probes the phosphorus nucleus, providing detailed information about its chemical environment. huji.ac.ilslideshare.net
A typical ³¹P NMR spectrum for this compound would be expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift (δ) of this signal is highly dependent on the substituents attached to the phosphorus atom. nih.gov For chlorophosphates, the resonance typically appears in a specific region of the spectrum. The use of ¹H decoupling simplifies the spectrum by removing splitting caused by nearby protons, resulting in a sharp singlet. huji.ac.il This simplified spectrum allows for clear identification and can be used to assess the purity of the sample by comparing the integral of the product signal to those of any phosphorus-containing impurities. slideshare.net
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic separation technique like GC (GC-MS) or LC (LC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture. researchgate.netscholarena.com
In a typical MS analysis of this compound, the molecule would first be ionized. The resulting molecular ion's mass would confirm the compound's molecular weight. Furthermore, the molecule may undergo fragmentation into smaller, characteristic ions. This fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements. This accuracy allows for the determination of the precise elemental formula of the molecular ion and its fragments, offering a high degree of confidence in the compound's identification. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.netcwejournal.org For this compound, these methods can provide structural confirmation by detecting the vibrations of its key chemical bonds.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending), and the resulting spectrum provides a unique fingerprint of the molecule. Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are based on different principles; IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in the polarizability. Consequently, some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques complementary.
For this compound, the key functional groups that produce characteristic signals include the phosphoryl (P=O) group, the phosphate (B84403) ester (P-O-C) linkages, the P-Cl bond, and the long alkyl (C-H) chains. The P=O stretching vibration is particularly prominent in the IR spectrum, typically appearing as a strong, sharp absorption band. The asymmetric and symmetric stretching of the P-O-C group also gives rise to distinct bands. The long lauryl chains would be expected to produce strong C-H stretching and bending vibrations. researchgate.net
Based on data from analogous organophosphorus compounds, the expected vibrational frequencies for this compound are summarized in the table below.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H (Lauryl) | Stretching | 2850 - 3000 | Strong | Strong |
| P=O | Stretching | 1250 - 1300 | Very Strong | Medium |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | Strong | Medium |
| P-O-C | Symmetric Stretch | 740 - 840 | Medium | Strong |
Sample Preparation and Extraction Protocols
Effective sample preparation is crucial for the accurate analysis of this compound, as it serves to isolate the analyte from complex matrices, remove interfering substances, and concentrate it to detectable levels. tandfonline.com The choice of method depends on the sample matrix (e.g., soil, water, biological fluids) and the subsequent analytical technique. Solvent extraction and solid-phase extraction (SPE) are two of the most common and effective methods for organophosphorus compounds. epa.govsigmaaldrich.com
Solvent Extraction , also known as liquid-liquid extraction (LLE), separates compounds based on their relative solubilities in two immiscible liquids. labrulez.com Given the two long, non-polar lauryl chains, this compound is expected to be highly hydrophobic. Therefore, it can be efficiently extracted from aqueous samples using water-immiscible organic solvents such as methylene (B1212753) chloride, hexane, or a hexane-acetone mixture. epa.govnemi.govepa.gov For solid samples like soil, techniques such as Soxhlet or ultrasonic extraction with similar non-polar or medium-polarity solvents are employed to transfer the analyte from the solid matrix into the liquid phase. epa.govnemi.gov
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). sigmaaldrich.comlibretexts.orgthermofisher.com For a non-polar compound like this compound, a reversed-phase SPE mechanism is most appropriate. In this approach, a non-polar stationary phase (e.g., silica chemically modified with C18 alkyl chains) is used to retain the non-polar analyte from a polar sample matrix (like water).
The general steps for a reversed-phase SPE protocol to extract this compound from an aqueous sample are outlined below.
Table 2: Generic Reversed-Phase SPE Protocol for this compound
| Step | Procedure | Purpose | Typical Solvents |
|---|---|---|---|
| 1. Conditioning | The sorbent is rinsed with an organic solvent, followed by reagent water or a buffer. | To wet the stationary phase and activate it for sample retention. veeprho.com | Methanol, followed by deionized water. |
| 2. Sample Loading | The aqueous sample is passed through the SPE cartridge. | The non-polar this compound is retained on the C18 sorbent via hydrophobic interactions. | N/A |
| 3. Washing | The cartridge is rinsed with a weak solvent (e.g., water or a low-percentage organic mix). | To remove polar interferences that were not retained on the sorbent. | Deionized water or water/methanol mixture. |
| 4. Elution | A strong, non-polar organic solvent is passed through the cartridge. | To disrupt the hydrophobic interactions and release the analyte from the sorbent for collection. thermofisher.com | Acetone (B3395972), Acetonitrile, or Methylene Chloride. |
This process effectively isolates and concentrates the this compound, providing a cleaner sample extract that is compatible with subsequent chromatographic analysis. thermofisher.com
Sensor Technologies for Detection
Advanced sensor technologies offer the potential for rapid, real-time detection of organophosphorus compounds. For volatile chlorophosphates, composite optical waveguide (COWG) sensors have demonstrated high sensitivity and selectivity. rsc.orgresearchgate.net While specific research on this compound is limited, studies on analogous compounds like diethyl chlorophosphate (DCP) vapor provide a strong proof-of-concept for this technology. rsc.orgresearchgate.netx-mol.com
An optical waveguide sensor operates based on the principle of evanescent waves. mdpi.com Light is guided through a thin layer with a high refractive index. A portion of this light, the evanescent wave, penetrates a short distance into the surrounding medium. If this medium is a specialized sensing film, any interaction between the film and a target analyte can change the film's optical properties (such as its refractive index or absorbance), which in turn alters the properties of the light propagating through the waveguide. mdpi.com This change is then measured as the sensor's response.
In a typical design for detecting chlorophosphate vapors, a glass optical waveguide is coated with a thin, sensitive membrane. rsc.org One such membrane consists of rhodamine B hydrazide (RbH) dispersed in a polyvinylpyrrolidone (B124986) (PVP) polymer. rsc.orgresearchgate.netx-mol.com When exposed to chlorophosphate vapor, the analyte interacts with the RbH in the membrane, causing a rapid and reversible change in both the absorbance and the refractive index of the film. rsc.org This leads to a measurable change in the intensity of the light exiting the waveguide.
These sensors offer several advantages, including high sensitivity, rapid response times, and good reversibility, making them suitable for monitoring applications. rsc.org The performance characteristics from a study on a closely related chlorophosphate compound are detailed below.
Table 3: Performance of a COWG Sensor for Diethyl Chlorophosphate (DCP) Vapor Detection rsc.orgresearchgate.net
| Parameter | Finding |
|---|---|
| Sensing Material | Rhodamine B hydrazide (RbH) in a Polyvinylpyrrolidone (PVP) matrix |
| Analyte | Diethyl Chlorophosphate (DCP) Vapor |
| Detection Principle | Change in absorbance and refractive index of the sensing film upon exposure to DCP |
| Linear Response Range | 0.026–26.32 × 10⁻⁶ (volume fraction) |
| Key Features | High sensitivity, Short response time, Good reversibility |
| Interference | Showed good selectivity against common solvents like isopropanol, methanol, and acetone |
This technology demonstrates a viable platform for the development of sensors for other volatile organophosphorus compounds, including this compound, provided a suitable interactive membrane is employed.
Environmental Fate and Degradation of Dilauryl Chlorophosphate and Its Derivatives
Mobility and Transport Studies
The mobility of dilauryl chlorophosphate in the environment governs its distribution between soil, water, and sediment. This behavior is largely dictated by the compound's physicochemical properties, particularly its hydrophobicity.
The interaction of OPEs with soil is a critical factor controlling their potential to leach into groundwater. nih.gov Adsorption is primarily driven by the compound's hydrophobicity and the organic carbon content of the soil. nih.gov this compound, with its two C12 alkyl chains, is expected to be a highly hydrophobic molecule with a high octanol-water partition coefficient (log Kow).
Studies on other hydrophobic OPEs show a strong positive correlation between their log Kow value and their soil organic carbon-water partitioning coefficient (Koc). nih.gov Highly hydrophobic OPEs bind strongly to soil organic matter, which limits their mobility and reduces the likelihood of leaching. nih.govmdpi.com Consequently, this compound is expected to have low mobility in most soil types and be largely retained in the upper, organic-rich soil horizons. Desorption would likely be minimal, indicating that once bound to soil particles, the compound is not easily released back into the soil water. nih.gov
In aquatic systems, hydrophobic compounds tend to partition from the water column into the sediment. nih.gov The sediment-water partitioning of OPEs is dominated by hydrophobic interactions with the organic carbon in the sediment. nih.govresearchgate.net Given its presumed high hydrophobicity, this compound released into aquatic environments would be expected to rapidly adsorb to suspended particulate matter and ultimately accumulate in bottom sediments. This process effectively removes the compound from the water column but can lead to its persistence in the benthic environment, creating a potential long-term reservoir of contamination. epa.gov Studies on various lakes have confirmed that OPEs with higher hydrophobicity show higher partitioning coefficients and are found at greater concentrations in sediment compared to water. nih.govresearchgate.net
Table 3: Physicochemical Properties and Environmental Partitioning of Representative OPEs
| Compound Name | Log Kow | Water Solubility | Primary Environmental Sink |
|---|---|---|---|
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 1.47 | High | Water Column |
| Tris(2-chloroisopropyl) phosphate (TCIPP) | 2.59 | Moderate | Water/Sediment |
| Triphenyl phosphate (TPHP) | 4.73 | Low | Soil/Sediment nih.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | 9.49 | Very Low | Soil/Sediment epa.gov |
| This compound (Predicted) | High | Very Low | Soil/Sediment |
Advanced Analytical Techniques for Environmental Monitoring
Detecting and quantifying OPEs like this compound in complex environmental matrices such as soil, water, and sediment requires sophisticated analytical methods. The standard approach involves sample extraction followed by instrumental analysis.
Sample preparation typically employs solid-phase extraction (SPE) for water samples and pressurized liquid extraction or ultrasonic extraction for solid samples like soil and sediment. mdpi.com These extracts then require a clean-up step to remove interfering substances.
The primary instrumental techniques for the analysis of OPEs are gas chromatography (GC) and liquid chromatography (LC), most often coupled with mass spectrometry (MS). mdpi.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing thermally stable and volatile compounds. It is frequently used for a wide range of OPEs. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly suited for less volatile and thermally labile OPEs. It offers high sensitivity and selectivity, allowing for the detection of trace concentrations in environmental samples. acs.orgresearchgate.net
High-resolution mass spectrometry (HRMS) is also increasingly used to identify novel transformation products and metabolites of OPEs in the environment. tandfonline.com
Application of NMR for Pollutant Transformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a robust analytical method for investigating the transformation of organophosphate pollutants within various environmental matrices. nih.govfao.orgnih.govresearchgate.net Specifically, ³¹P NMR is exceptionally well-suited for tracking the degradation of organophosphorus compounds, as the phosphorus nucleus offers a direct and highly sensitive window into the chemical alterations occurring at the molecule's phosphate core. nih.govnih.govresearchgate.net This technique facilitates the non-destructive analysis of samples, permitting the identification and quantification of the original compound alongside its various degradation products as they evolve over time.
The utility of NMR in deciphering the degradation pathways of diverse organophosphate esters is well-documented in scientific literature. For example, investigations into the hydrolysis of dialkyl chlorophosphates—the chemical class to which this compound belongs—have employed ³¹P NMR to monitor the transformation process. The hydrolysis of these substances, which is influenced by factors like pH and the presence of catalytic agents, typically results in the formation of dialkyl phosphates and pyrophosphates. beilstein-journals.orgnih.gov The distinct chemical shifts observed in the ³¹P NMR spectrum for the initial chlorophosphate and the resultant phosphate and pyrophosphate species enable their unambiguous differentiation and tracking throughout the degradation sequence. beilstein-journals.org
In the broader context of environmental pollutant analysis, NMR has been instrumental in examining the degradation of organophosphate pesticides and flame retardants. For instance, ³¹P NMR was utilized to observe the decomposition of the organothiophosphate pesticide chlorpyrifos when adsorbed onto soil components. nih.gov Such research reveals that over time, the NMR signals corresponding to the parent molecule diminish while new peaks emerge, which are attributable to products of hydrolysis, isomerization, mineralization, and oxidation. nih.gov In a similar vein, the photocatalytic degradation of organophosphate esters such as tris(2-butoxyethyl) phosphate (TBEP), tris(2-chloroethyl) phosphate (TCEP), and tri-butyl phosphate (TBP) has been effectively monitored using ³¹P NMR, confirming the efficacy of the oxidative treatment in eliminating these contaminants from water. researchgate.net
Although specific NMR studies focusing on the environmental transformation of this compound were not found in the available literature, the fundamental principles derived from research on other long-chain organophosphates can be applied. The degradation of such compounds is influenced by both biotic and abiotic processes. nih.govresearchgate.net Abiotic degradation can proceed through chemical hydrolysis, whereas biotic degradation is mediated by microbial communities in soil and sediment. nih.govresearchgate.net The rate of this degradation can be influenced by the length of the alkyl chains; some studies suggest that high-molecular-weight alkyl-organophosphate esters may have different persistence profiles compared to their lower-molecular-weight counterparts. nih.gov
The application of NMR to these transformation studies yields invaluable kinetic and mechanistic insights. By measuring the changes in NMR signal intensities over time, researchers can calculate the degradation rates and half-lives of the parent compounds and determine the formation rates of their metabolites. This information is critical for a thorough assessment of the environmental persistence and potential risks posed by organophosphate pollutants.
Table 1: Illustrative ³¹P NMR Chemical Shifts for Organophosphate Species
| Compound Type | Example Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| Dialkyl Chlorophosphate | Diethyl chlorophosphate | 3.5 beilstein-journals.org |
| Dialkyl Phosphate | Diethyl phosphate | 0.4 beilstein-journals.org |
| Alkyl Pyrophosphate | Tetraethyl pyrophosphate | -12.6 beilstein-journals.org |
Note: The exact chemical shifts can vary depending on the solvent, pH, and other experimental conditions.
Table 2: General Findings from NMR Studies on Organophosphate Degradation| Study Focus | Key Findings | NMR Application |
| Metal-promoted hydrolysis of organophosphorus pesticides | The presence of Ag⁺ and Hg²⁺ ions was found to promote degradation, whereas other metal ions tended to form complexes with the pesticides. nih.govfao.org | ³¹P NMR was utilized to identify the resulting degradation products and to elucidate the reaction mechanism. nih.govfao.org |
| Decomposition of chlorpyrifos on soil components | Chlorpyrifos was observed to undergo hydrolysis, isomerization, mineralization, and oxidation, with its degradation products binding more tightly to clay particles than the parent compound. nih.gov | Both solid-state and liquid-solution ³¹P NMR were employed to monitor the disappearance of chlorpyrifos and the emergence of new peaks corresponding to its degradation products. nih.gov |
| Photocatalytic degradation of organophosphate esters | A UV/H₂O₂ system demonstrated high efficiency in the removal of TBEP, TCEP, and TBP from aqueous solutions. researchgate.net | The removal of the parent organophosphate esters was monitored using ³¹P NMR. researchgate.net |
| Hydrolysis of chlorophosphates | In the presence of a base and water, chlorophosphates undergo hydrolysis to form pyrophosphates and phosphates. beilstein-journals.org | The distinct chemical shifts in ³¹P NMR allow for the differentiation of chlorophosphate, pyrophosphate, and phosphate species. beilstein-journals.org |
This overview of findings from related organophosphate compounds highlights the significant capabilities of NMR spectroscopy in the study of pollutant transformation. It also provides a foundational framework for potential future research into the environmental fate and degradation pathways of this compound and its derivatives.
Future Research Directions in Dilauryl Chlorophosphate Chemistry
Development of Greener Synthetic Routes
Traditional synthesis of dialkyl chlorophosphates often involves phosphorus oxychloride and alcohols, which can be effective but may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign synthetic methodologies.
Key areas of investigation include:
Solvent-Free Synthesis: Exploring microwave-assisted, solvent-free reactions between lauryl alcohol and phosphorus oxychloride could significantly reduce solvent waste and reaction times. This approach has been successful for the synthesis of other trialkylphosphates and could be adapted for dilauryl chlorophosphate.
Catalytic Approaches: The use of catalysts can lead to more efficient and selective reactions under milder conditions. Research into novel catalysts for the phosphorylation of lauryl alcohol could reduce energy consumption and byproduct formation.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has shown promise in the synthesis of various organophosphorus compounds, offering advantages such as mild reaction conditions and the use of inexpensive reagents. lew.rogoogle.comresearchgate.netlew.ro Investigating PTC for the synthesis of this compound could provide a more sustainable and scalable production method.
Alternative Reagents: The use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) as a source of positive chlorine for the oxidative chlorination of dialkyl phosphites presents a safer and more efficient alternative to traditional methods. nih.gov This could be a viable route for producing this compound with a better environmental profile.
Below is a table summarizing potential greener synthetic strategies for this compound.
| Strategy | Potential Advantages |
| Solvent-Free Synthesis | Reduced solvent waste, shorter reaction times, potentially lower energy consumption. |
| Novel Catalysis | Increased reaction efficiency and selectivity, milder reaction conditions, reduced byproducts. |
| Phase-Transfer Catalysis | Use of inexpensive reagents, mild conditions, potential for scalability. |
| Alternative Chlorinating Agents | Improved safety profile, higher yields, easier purification. |
Exploration of Novel Catalytic Transformations
This compound is a reactive molecule that can participate in a variety of chemical transformations. The development of novel catalytic methods for these reactions is a promising area for future research.
Future research directions may include:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in the synthesis of chiral organophosphorus compounds. google.comacs.orgsemanticscholar.orgresearchgate.net Exploring the use of organocatalysts in reactions involving this compound could lead to the synthesis of novel, enantiomerically enriched phosphorus compounds with potential applications in medicine and materials science.
Phosphorylation of Alcohols and Phenols: Efficient methods for the phosphorylation of alcohols and phenols using dialkyl chlorophosphates have been developed, often employing catalysts to enhance reactivity and selectivity. ijirset.comdtic.milresearchgate.netnih.govbiu.ac.il Future work could focus on developing highly selective and reusable catalysts for the phosphorylation of complex molecules using this compound, which could be valuable in the synthesis of biologically active compounds and functional materials.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. Investigating the potential of enzymes, such as lipases or phosphatases, to catalyze reactions of this compound could open up new avenues for the green synthesis of complex organophosphorus molecules.
Expansion of Biomedical and Material Science Applications
The unique properties of long-chain dialkyl phosphates suggest a range of potential applications for this compound in both biomedical and material science fields.
Potential areas for future exploration are:
Drug Delivery Systems: Long-chain phospholipids (B1166683) are fundamental components of liposomes, which are used as drug delivery vehicles. nih.govmoleculardepot.compharmaexcipients.comgoogle.comnih.gov The amphiphilic nature of dilauryl phosphate (B84403), the hydrolysis product of this compound, makes it a candidate for incorporation into novel liposomal formulations to enhance drug encapsulation and delivery.
Surfactants and Emulsifiers: Microbial surfactants, which often contain phosphate head groups and long alkyl chains, exhibit a range of biological activities and are of interest for pharmaceutical and cosmetic applications. figshare.com The surfactant properties of dilauryl phosphate could be harnessed in various formulations.
Lubricant Additives: Dialkyl dithiophosphates are widely used as anti-wear and antioxidant additives in lubricants. nih.govresearchgate.netacs.org The long alkyl chains of this compound could impart desirable lubricating properties, and its derivatives could be investigated as novel lubricant enhancers.
Surface Modification and Self-Assembled Monolayers: Alkyl phosphates can form self-assembled monolayers (SAMs) on various metal oxide surfaces, altering their surface properties. acs.orgworldscientific.comresearchgate.netjournalijpss.comnih.gov The long lauryl chains of dilauryl phosphate could lead to the formation of highly ordered and hydrophobic SAMs, with potential applications in coatings, sensors, and biocompatible materials. acs.orgresearchgate.netnih.gov
The following table outlines potential applications of this compound derivatives.
| Application Area | Potential Role of this compound Derivatives |
| Biomedical | Component of liposomes for drug delivery, surfactant in pharmaceutical formulations. |
| Material Science | Lubricant additive for reduced friction and wear, formation of self-assembled monolayers for surface modification. |
Advanced Computational Modeling for Mechanism Prediction and Property Optimization
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, which can accelerate the discovery and optimization of new chemical entities and processes.
Future computational studies on this compound could include:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound, such as the cleavage of the P-Cl bond. google.com This understanding can aid in the design of more efficient synthetic routes and catalysts.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological activity or toxicity of compounds based on their molecular structure. lew.rolew.roworldscientific.comnih.govresearchgate.net Developing QSAR models for a series of long-chain dialkyl chlorophosphates could help in predicting their potential biological effects and guide the design of safer alternatives.
Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and biodegradability. researchgate.net This information is crucial for assessing its potential applications and environmental fate.
Comprehensive Environmental Impact Assessment and Remediation Strategies
Given the widespread use of organophosphorus compounds, a thorough understanding of the environmental fate and potential toxicity of this compound is essential.
Key research areas in this domain include:
Biodegradation Pathways: Investigating the microbial degradation pathways of this compound is crucial for understanding its persistence in the environment. nih.gov Studies on the hydrolysis of the phosphate ester bonds and the subsequent degradation of the lauryl chains would be particularly important.
Ecotoxicity Assessment: The potential toxicity of this compound and its degradation products to various organisms should be evaluated. This information is vital for a comprehensive environmental risk assessment.
Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be necessary. Research into bioremediation and phytoremediation techniques for soils and water contaminated with long-chain organophosphate esters could provide sustainable solutions. The potential for using specific microbial consortia or plants to degrade this compound should be explored. ijirset.comdtic.milnih.govresearchgate.net
The table below summarizes key aspects of a comprehensive environmental assessment for this compound.
| Assessment Area | Key Research Questions |
| Biodegradation | What are the primary microbial degradation pathways? What are the half-lives in different environmental compartments? |
| Ecotoxicity | What are the acute and chronic toxicity levels for relevant aquatic and terrestrial organisms? |
| Remediation | Can bioremediation or phytoremediation effectively remove this compound from contaminated soil and water? |
Q & A
Q. What are the standard methods for synthesizing Dilauryl chlorophosphate in laboratory settings?
this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting chlorophosphates with lauryl alcohol (dodecanol) under mild conditions. For instance, butyl methyl chlorophosphate was synthesized using optimized procedures at controlled temperatures (55°C) in acetonitrile, with characterization via -, -, and -NMR spectroscopy . Microreactor systems have also been employed for similar esters (e.g., monobutyl chlorophosphate), enabling precise control over reaction kinetics and minimizing side products through homogeneous flow conditions . Researchers should consider solvent polarity and temperature to optimize yields, as these factors influence the reactivity of long-chain alcohols.
Q. How should researchers characterize the purity and structural integrity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- -NMR : Identifies phosphorus-containing functional groups and confirms phosphorylation.
- Mass spectrometry (MS) : Validates molecular weight and detects impurities.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications requiring heat resistance . Purity can be further verified via reverse-phase HPLC with UV detection, as alkyl chain length impacts retention times.
Advanced Research Questions
Q. How do nucleophilic substitution reactions of this compound proceed under varying solvent conditions?
Solvent polarity significantly affects reaction kinetics. In acetonitrile, a polar aprotic solvent, nucleophilic substitution with anilines follows a concerted mechanism involving a pentacoordinate transition state, as evidenced by biphasic free-energy relationships and deuterium kinetic isotope effects (DKIEs) . Nonpolar solvents may favor stepwise pathways with intermediate formation. For example, competitive reactions in aqueous-organic mixtures (e.g., ethanol/water) can lead to hydrolysis or ethanolysis, requiring careful control of solvent ratios to prioritize desired products . Kinetic studies using stopped-flow techniques are recommended to monitor rapid intermediates.
Q. What role do deuterium kinetic isotope effects (DKIEs) play in elucidating the reaction mechanisms of this compound?
DKIEs provide mechanistic insights by comparing reaction rates of protiated () and deuterated () substrates. Inverse DKIEs () observed in phosphoryl transfer reactions (e.g., 0.702–0.918 for anilinolysis) suggest a rate-limiting leaving group departure from a pentacoordinate intermediate . This contrasts with primary isotope effects, which indicate bond-breaking in the transition state. Advanced researchers should pair DKIEs with Hammett selectivity parameters () to disentangle electronic and steric effects.
Q. How can microreactor technology enhance the scalability of this compound synthesis?
Microreactors improve mass transfer and heat dissipation, critical for exothermic phosphorylation reactions. For example, continuous-flow esterification of monobutyl chlorophosphate achieved 98% conversion in <10 minutes, with kinetic parameters (e.g., activation energy, ) derived via Arrhenius plots . Scaling this approach for this compound would require adjusting residence times to accommodate longer alkyl chains and potential viscosity challenges.
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl).
- Stability : Store under inert gas (N/Ar) to prevent hydrolysis. Organophosphates can degrade into toxic phosphine gas () in reducing environments .
- PPE : Wear nitrile gloves and eye protection, as the compound is a known irritant .
Q. How can researchers resolve contradictions in kinetic data for this compound reactions?
Discrepancies often arise from solvent effects or competing pathways. For example, biphasic Hammett plots (concave upward) indicate a shift from electronic to steric control at specific substituent positions (e.g., X = H) . Multivariate analysis (e.g., PCA) or isotopic labeling (e.g., ) can isolate variables. Replicate experiments in rigorously dried solvents are critical to minimize moisture interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
